molecular formula C11H20N2O B13188401 N-(Piperidin-3-YL)cyclopentanecarboxamide

N-(Piperidin-3-YL)cyclopentanecarboxamide

Cat. No.: B13188401
M. Wt: 196.29 g/mol
InChI Key: KAUNTIVSXUNXBO-UHFFFAOYSA-N
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Description

N-(Piperidin-3-YL)cyclopentanecarboxamide is an organic compound that features a piperidine ring attached to a cyclopentanecarboxamide moiety. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-YL)cyclopentanecarboxamide typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-YL)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amides, and halogenated derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-(Piperidin-3-YL)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: This compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-(Piperidin-3-YL)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-3-YL)cyclopentanecarboxamide: Known for its unique combination of a piperidine ring and a cyclopentanecarboxamide moiety.

    N-(Piperidin-3-YL)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(Piperidin-3-YL)benzamide: Contains a benzamide moiety instead of a cyclopentanecarboxamide moiety.

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a flexible piperidine ring and a rigid cyclopentanecarboxamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-piperidin-3-ylcyclopentanecarboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

KAUNTIVSXUNXBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCNC2

Origin of Product

United States

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